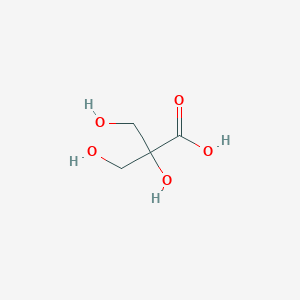
2,3-Dihydroxy-2-(hydroxymethyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxy-2-(hydroxymethyl)propanoic acid typically involves the reaction of formaldehyde with propionaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out at a controlled temperature, followed by neutralization with an acid like formic acid .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise temperature control, and efficient purification methods to obtain high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dihydroxy-2-(hydroxymethyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Esterification: Acid catalysts like sulfuric acid (H2SO4) are employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Esterification: Formation of esters.
Applications De Recherche Scientifique
2,3-Dihydroxy-2-(hydroxymethyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in metabolic pathways and enzyme interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives
Mécanisme D'action
The mechanism of action of 2,3-Dihydroxy-2-(hydroxymethyl)propanoic acid involves its interaction with various molecular targets. The hydroxyl and carboxyl groups enable the compound to participate in hydrogen bonding and electrostatic interactions, influencing biochemical pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
2,2-Bis(hydroxymethyl)propionic acid:
2,3-Dihydroxyisobutyric acid: Another compound with similar hydroxyl and carboxyl groups but with a different carbon backbone.
Uniqueness: 2,3-Dihydroxy-2-(hydroxymethyl)propanoic acid is unique due to its specific arrangement of hydroxyl and carboxyl groups, which confer distinct reactivity and applications in various fields .
Propriétés
Formule moléculaire |
C4H8O5 |
|---|---|
Poids moléculaire |
136.10 g/mol |
Nom IUPAC |
2,3-dihydroxy-2-(hydroxymethyl)propanoic acid |
InChI |
InChI=1S/C4H8O5/c5-1-4(9,2-6)3(7)8/h5-6,9H,1-2H2,(H,7,8) |
Clé InChI |
OJSKBWPAXWEHAA-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)(C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2E)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13977536.png)
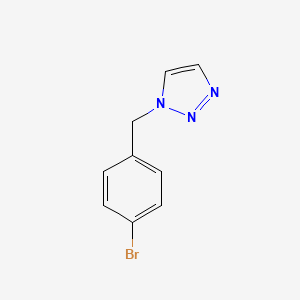
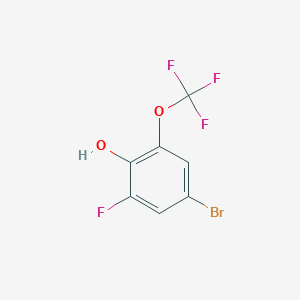
![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13977546.png)
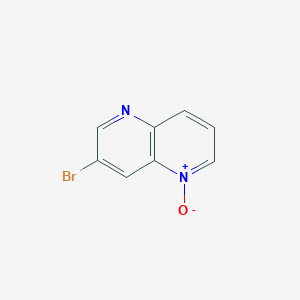
![1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol](/img/structure/B13977571.png)
![1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-](/img/structure/B13977574.png)
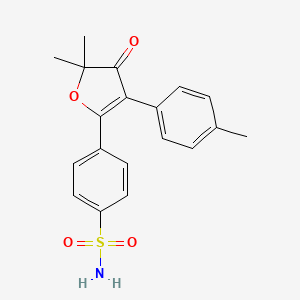
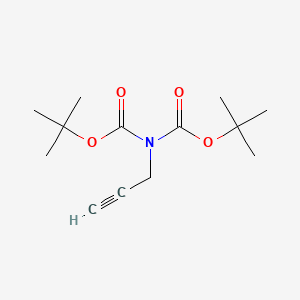

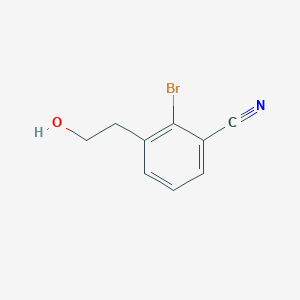
![2-[2-[[2-(4-tert-butyl-1,3-thiazol-2-yl)-1-benzofuran-5-yl]oxymethyl]phenyl]acetic acid](/img/structure/B13977612.png)

